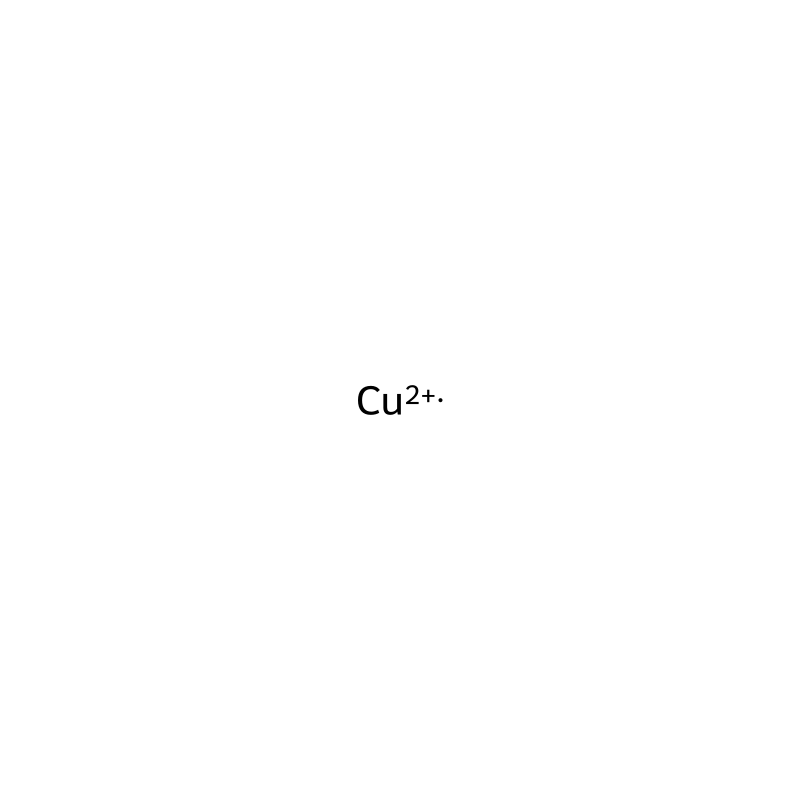Cupric ion

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Copper(2+) is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Cupric Sulfate (active moiety of); Cupric Chloride (active moiety of); Copper Gluconate (is active moiety of) ... View More ...
The cupric ion, denoted as Cu, is a divalent cation of copper, which is a transition metal with atomic number 29. It plays a crucial role in various chemical processes due to its ability to exist in multiple oxidation states, primarily +1 and +2. The cupric ion is characterized by its blue color in aqueous solutions, resulting from its interaction with water molecules, forming the hexaqua complex . This ion is essential in biological systems and industrial applications due to its catalytic properties and participation in redox reactions.
- Reaction with Acids: When copper metal reacts with concentrated sulfuric acid, it forms cupric ions along with hydrogen gas:Cu(s)+2H_2SO_4(aq)\rightarrow Cu^{2+}(aq)+SO_4^{2-}(aq)+H_2(g)+SO_2(g)+2H_2O(l)$$[2].
- Formation of Complexes: Cupric ions can form complexes with ammonia and hydroxide ions. For example, when mixed with ammonia, the following reaction occurs:[Cu(H_2O)_6]^{2+}(aq)+2NH_3(aq)\rightarrow [Cu(NH_3)_4]^{2+}(aq)+6H_2O(l)$$[2].
- Precipitation Reactions: Cupric ions react with carbonate ions to form copper(II) carbonate:[Cu(H_2O)_6]^{2+}(aq)+CO_3^{2-}(aq)\rightarrow CuCO_3(s)+6H_2O(l)$$[2].
The synthesis of cupric ions can be achieved through several methods:
- Dissolution of Copper Salts: Cupric ions can be obtained by dissolving copper(II) sulfate or copper(II) chloride in water.
- Electrochemical Methods: Electrochemical reduction of copper(II) salts can produce cupric ions in controlled environments.
- Chemical Reduction: Copper(II) oxide can be reduced using reducing agents like hydrogen or carbon monoxide to yield cupric ions .
Cupric ions have diverse applications across various fields:
- Catalysts: They are used as catalysts in organic synthesis and industrial processes.
- Antimicrobial Agents: Due to their ability to disrupt microbial cell membranes, cupric ions are utilized in antimicrobial coatings and treatments .
- Agriculture: They play a role in fertilizers and fungicides due to their essentiality for plant growth.
Research indicates that cupric ions interact with various biological molecules, influencing their behavior. For instance, studies show that cupric ions can enhance the efficacy of certain antibiotics while potentially reducing the effectiveness of others . Furthermore, they have been studied for their role in modulating immune responses and their potential therapeutic applications against cancer due to their ability to induce oxidative stress in tumor cells .
Several compounds exhibit similarities to cupric ions based on their chemical properties and biological activities:
| Compound Name | Chemical Formula | Oxidation State | Unique Characteristics |
|---|---|---|---|
| Cuprous ion | Cu^{+} | +1 | Less stable than cupric; often oxidized to cupric. |
| Silver ion | Ag^{+} | +1 | Similar antimicrobial properties but less versatile. |
| Nickel ion | Ni^{2+} | +2 | Commonly used in batteries; less toxic than cupric. |
| Zinc ion | Zn^{2+} | +2 | Essential trace element; participates in enzyme function. |
| Manganese ion | Mn^{2+}, Mn^{7+} | +2, +7 | Versatile oxidation states; used as catalysts. |
Cupric ions are unique due to their strong redox potential and ability to form stable complexes with various ligands, making them crucial for both biological processes and industrial applications. Their role as both a nutrient and a potential toxin underscores the importance of maintaining balanced levels within biological systems.
Physical Description
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
Other CAS
7440-50-8








